molecular formula C23H15BrFNO3 B5013762 4-({2-bromo-4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}methyl)benzoic acid

4-({2-bromo-4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}methyl)benzoic acid

Cat. No. B5013762
M. Wt: 452.3 g/mol
InChI Key: MLXPZXPPRLGORZ-GRSHGNNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For instance, the bromo and fluoro groups could be introduced using halogenation reactions. The cyano group could be introduced using a cyanation reaction. The vinyl group could be introduced using an elimination reaction. The phenoxy group could be introduced using a nucleophilic aromatic substitution reaction. The carboxylic acid group could be introduced using an oxidation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and benzene rings. The benzene rings would contribute to the compound’s aromaticity, making it relatively stable. The different functional groups would each contribute different properties to the molecule, affecting its reactivity, polarity, and other physical and chemical properties .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions and reagents used. For instance, the bromo group could undergo nucleophilic substitution reactions, the cyano group could undergo addition reactions, the vinyl group could undergo addition polymerization reactions, and the carboxylic acid group could undergo acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For instance, its solubility would be affected by its polarity, its melting and boiling points would be affected by its molecular weight and intermolecular forces, and its reactivity would be affected by the presence of reactive functional groups .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it were used as a drug, its mechanism of action would depend on the specific biological target it interacts with. If it were used as a reactant in a chemical reaction, its mechanism of action would depend on the specific reaction conditions and other reactants .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For instance, if it were toxic, it could pose a risk if ingested, inhaled, or in contact with the skin. If it were reactive, it could pose a risk if improperly handled or stored .

Future Directions

The future directions for research on this compound would depend on its potential applications. For instance, if it showed promise as a drug, future research could focus on optimizing its synthesis, improving its efficacy, and testing its safety. If it showed promise as a reactant in a chemical reaction, future research could focus on exploring its reactivity under different conditions .

properties

IUPAC Name

4-[[2-bromo-4-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrFNO3/c24-21-11-16(10-19(13-26)18-2-1-3-20(25)12-18)6-9-22(21)29-14-15-4-7-17(8-5-15)23(27)28/h1-12H,14H2,(H,27,28)/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXPZXPPRLGORZ-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)C(=O)O)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C(=C\C2=CC(=C(C=C2)OCC3=CC=C(C=C3)C(=O)O)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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